molecular formula C20H15BrN4OS B11265023 3-(3-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

3-(3-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B11265023
M. Wt: 439.3 g/mol
InChI Key: QPYIGFCMLWHHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: is a chemical compound with the following molecular formula:

C22H18BrN5OS\text{C}_{22}\text{H}_{18}\text{BrN}_5\text{OS}C22​H18​BrN5​OS

. It belongs to the class of pyridazine derivatives and exhibits interesting properties due to its unique structural features.

Preparation Methods

Industrial Production: The industrial-scale production of 3-(3-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine likely involves optimization of existing synthetic routes, scalability, and purification processes. proprietary information regarding large-scale production methods remains confidential.

Chemical Reactions Analysis

Reactivity: This compound can participate in various chemical reactions, including:

    Substitution Reactions: It may undergo nucleophilic substitution reactions at the bromine atom.

    Oxidation and Reduction Reactions: Depending on the functional groups present, it could be oxidized or reduced.

    Heterocyclic Transformations: Given its pyridazine core, it might engage in cyclization reactions.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example:

    Bromination: Use N-bromosuccinimide (NBS) or other brominating agents.

    Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

Major Products: The major products formed during these reactions would be derivatives of the original compound, modified by the specific reaction type.

Scientific Research Applications

Biology and Medicine: Given its unique structure, scientists might investigate its biological activity, including potential pharmacological effects or interactions with cellular targets.

Industry: The compound’s properties could find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The exact mechanism by which 3-(3-Bromophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may explore related pyridazine derivatives, such as N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . Highlighting the uniqueness of our compound will require further investigation.

Please note that while I’ve provided information based on available knowledge, additional research may yield more insights

Properties

Molecular Formula

C20H15BrN4OS

Molecular Weight

439.3 g/mol

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H15BrN4OS/c1-13-5-7-14(8-6-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3

InChI Key

QPYIGFCMLWHHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.